molecular formula C9H9F3 B074618 (3,3,3-Trifluoropropyl)benzene CAS No. 1579-80-2

(3,3,3-Trifluoropropyl)benzene

Cat. No. B074618
CAS RN: 1579-80-2
M. Wt: 174.16 g/mol
InChI Key: NLMURJDGDBEMAB-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)benzene, also known as 3,3,3-trifluoropropylbenzene, is an organic compound with the formula C9H7F3. It is a colorless liquid with a sweet odor and is a volatile organic compound (VOC) found in the environment. It belongs to the family of aromatic hydrocarbons, which are compounds containing a benzene ring with one or more attached alkyl groups. 3,3,3-Trifluoropropylbenzene is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

  • Molecular Dynamics in Crystal Lattices : Domínguez et al. (2002) investigated the dynamics of phenylene rotors in a slipping-gear crystal lattice formed by 1,4-bis(3,3,3-triphenylpropynyl)benzene. This study sheds light on molecular motion in solids and has implications for designing materials with specific dynamic properties (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).

  • Supramolecular Chemistry and Nanotechnology : Cantekin, de Greef, and Palmans (2012) highlighted the importance of benzene-1,3,5-tricarboxamides (BTAs), which include derivatives of benzene like (3,3,3-Trifluoropropyl)benzene, in supramolecular chemistry. These compounds are crucial in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

  • Ionic Liquid-Benzene Mixture Structures : Deetlefs et al. (2005) used neutron diffraction to study the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, providing insights into the interactions within these mixtures. This is relevant for understanding solvent interactions in various chemical processes (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005).

  • Electrochemistry and Electrogenerated Chemiluminescence : Qi et al. (2016) studied the electrochemical behavior and electrogenerated chemiluminescence of compounds containing benzene cores, such as 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes. These findings are valuable for developing new materials for electronic and optical applications (Qi, Zhang, Huang, Wang, Wang, & Bard, 2016).

  • Heterogeneous Catalysis : Li et al. (2019) demonstrated the use of benzene-1,3,5-tricarboxamides (BTAs) in constructing covalent organic frameworks (COFs) for efficient heterogeneous catalysis. This research has implications for the development of new catalysts in chemical synthesis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

  • Organic Synthesis and Fluorous Synthesis : Maul et al. (1999) discussed benzotrifluoride and derivatives, including this compound, as solvents in traditional organic and fluorous synthesis. They are highlighted for their environmental friendliness and versatility in various chemical reactions (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).

Safety and Hazards

The safety and hazards of “(3,3,3-Trifluoropropyl)benzene” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3,3,3-trifluoropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMURJDGDBEMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166327
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1579-80-2
Record name 3,3,3-Trifluoropropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1579-80-2
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Synthesis routes and methods

Procedure details

To a slurry of 9.4 g AlCl3 in 90 mL benzene cooled in an ice bath, was added (over 18 minutes) a solution of 14.2 g of CF3CH2CH2F in 10 mL benzene. The mixture was stirred for an additional 0.5 hour at ice-bath temperature and 1 hour at room temperature. It was then poured into 50 g ice and 25 mL concentrated HCl, and the resulting solution stirred until the color disappeared. The benzene layer was separated, washed with 25 mL saturated NaCl and dried (Na2SO4). Distillation provided 1,1,1-trifluoro-3-phenylpropane (CH3CH2CH2Ph), bp 77-79° C. at 32 mm Hg. 1H NMR: 7.1(5H), 2.8(m) ppm. 19F NMR: -67.2 (t, J=9.7 Hz) ppm. This example shows the utility of CF3CH2CH2F. It illustrates that it can be used in a Friedel-Crafts reaction to make the same product as would be obtained if CF3CH=CH2 had been used.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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